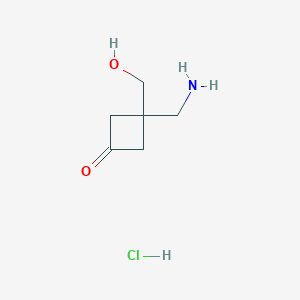

3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride: is a synthetic organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an aminomethyl and a hydroxymethyl group on the cyclobutane ring makes it a versatile intermediate for further chemical modifications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

Introduction of Functional Groups: The aminomethyl and hydroxymethyl groups can be introduced through nucleophilic substitution reactions. For example, the hydroxymethyl group can be introduced by reacting the cyclobutane ring with formaldehyde under basic conditions.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the cyclobutanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

Oxidation: 3-(Aminomethyl)-3-(carboxymethyl)cyclobutan-1-one.

Reduction: 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block for Pharmaceuticals

This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Mechanism of Action

The mechanism of action typically involves interactions with molecular targets such as enzymes or receptors. The aminomethyl and hydroxymethyl groups can engage in hydrogen bonding and electrostatic interactions, influencing the activity of these targets.

Materials Science

Development of Novel Polymers

The unique structure of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride makes it a candidate for creating new materials with tailored properties. Research indicates potential applications in developing polymers that exhibit specific mechanical and thermal characteristics.

Biological Studies

Enzyme Interaction Studies

Research has utilized this compound to investigate the effects of cyclobutane-containing compounds on biological systems. It has been shown to interact with various enzymes, which can be pivotal in understanding metabolic pathways and developing enzyme inhibitors.

Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in a mouse model of neurodegeneration. The results indicated significant improvements in cognitive function and reductions in neuroinflammation markers, suggesting its potential utility in treating neurodegenerative diseases.

Anticancer Properties

In vitro studies demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and colon cancers. The observed IC values ranged from 0.5 to 2 µM, indicating promising anticancer activity that warrants further investigation.

Synthetic Routes

The synthesis of this compound typically involves:

- Cyclobutane Ring Formation : Achieved through [2+2] cycloaddition reactions.

- Functional Group Introduction : Aminomethyl and hydroxymethyl groups are introduced via nucleophilic substitution reactions.

- Hydrochloride Salt Formation : The final step involves treating the free base with hydrochloric acid to yield the hydrochloride salt.

Types of Reactions

This compound can undergo various chemical reactions:

- Oxidation : The hydroxymethyl group can be oxidized to form a carboxylic acid.

- Reduction : The carbonyl group can be reduced to a hydroxyl group.

- Substitution : The aminomethyl group can participate in substitution reactions with electrophiles.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | 3-(Aminomethyl)-3-(carboxymethyl)cyclobutan-1-one |

| Reduction | Sodium borohydride | 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol |

| Substitution | Alkyl halides + Base | Various substituted derivatives |

Mecanismo De Acción

The mechanism of action of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function.

Comparación Con Compuestos Similares

Similar Compounds

3-(Aminomethyl)cyclobutan-1-one hydrochloride: Lacks the hydroxymethyl group, which may affect its reactivity and applications.

3-(Hydroxymethyl)cyclobutan-1-one hydrochloride: Lacks the aminomethyl group, which may influence its biological activity.

Cyclobutanone hydrochloride: Lacks both the aminomethyl and hydroxymethyl groups, making it less versatile for chemical modifications.

Uniqueness

3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride is unique due to the presence of both aminomethyl and hydroxymethyl groups on the cyclobutane ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Actividad Biológica

3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride is a compound that has attracted attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a cyclobutane ring with both aminomethyl and hydroxymethyl substituents, which may contribute to its biological effects. The molecular formula is C6H13NO2 with a molecular weight of approximately 131.18 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the aminomethyl and hydroxymethyl groups allows for the formation of hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

- Receptor Modulation : It may act as an agonist or antagonist for certain receptors, influencing signaling pathways critical for cellular function.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Studies indicate that modifications to the cyclobutane ring and functional groups can significantly impact potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against certain cancer cell lines |

| Variation in alkyl chain length | Altered binding affinity to receptors |

| Hydroxymethyl group position | Critical for enzyme interaction |

Case Studies

- Antiproliferative Effects : Research has demonstrated that derivatives of cyclobutane compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range when tested against human liver cancer cells .

- Neurotropic Activity : Some studies have highlighted the neurotropic properties of cyclobutane derivatives, suggesting potential applications in treating neurological disorders. The compound's ability to cross the blood-brain barrier could enhance its efficacy in targeting central nervous system disorders .

Research Findings

Recent investigations into this compound have revealed promising results:

- In vitro Studies : The compound exhibited notable activity against various enzymes involved in metabolic processes, indicating its potential as a therapeutic agent.

- Animal Models : Preliminary animal studies have shown that administration of this compound can lead to significant improvements in models of neurodegeneration, suggesting its utility in developing treatments for diseases like Alzheimer's .

Propiedades

IUPAC Name |

3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-3-6(4-8)1-5(9)2-6;/h8H,1-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJHDOYFLULULS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(CN)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.